molecular formula C13H20O3 B3091915 4-(6-Hydroxyhexyloxy)anisole CAS No. 122004-89-1

4-(6-Hydroxyhexyloxy)anisole

Cat. No. B3091915
CAS RN: 122004-89-1
M. Wt: 224.3 g/mol
InChI Key: BSELTELBUPVXHY-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)anisole is a chemical compound . It is related to anisole, also known as methoxybenzene, which is a simple aromatic ether that plays a significant role in various sectors, including the pharmaceutical, perfume, and manufacturing industries .


Synthesis Analysis

The synthesis of anisole, a related compound, involves the reaction of sodium phenoxide (C6H5ONa) with methyl iodide (CH3I), yielding anisole . A method for continuously preparing 4-(6-Hydroxyhexyloxy)phenol involves dissolving hydroquinone and 6-chloro-1-hexanol in ethanol as a solvent, taking an alkaline NaOH-water solution as a catalyst, and continuously preparing the 4-(6-Hydroxyhexyloxy)phenol in a microreactor through bimolecular nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of anisole, a related compound, has been studied using high-resolution total neutron and X-ray scattering data in synergy with Molecular Dynamics simulations . The primary component of anisole is a methoxy group (-O-CH3) attached to a benzene ring .


Chemical Reactions Analysis

The pyrolysis of anisole, which serves as an important model compound for lignin, a major component of biomass tar, was studied in a laminar-flow reactor system of N2 gas at temperatures of 300–650 °C and a residence time of 1 s .


Physical And Chemical Properties Analysis

Anisole is a clear liquid at room temperature, exuding a pleasant, ether-like odor. Its molecular formula is C7H8O, and its molar mass is approximately 108.14 g/mol. The compound features a boiling point of 154°C and a melting point of -37°C, demonstrating its stability under typical environmental conditions .

Scientific Research Applications

Surface Chemistry

The compound is used in the immobilization procedure for forming a self-assembled DNA monolayer on a gold surface . This application is particularly useful in the field of biochemistry and molecular biology, where such surfaces can be used for DNA hybridization experiments, biosensors, and other applications that require the immobilization of DNA on a surface .

Synthesis of Oligonucleotides

The compound “6-S-Trityl-mercapto-hexan-1-ol” is an important derivative of “6-(4-Methoxyphenoxy)hexan-1-ol”. Its O-β-cyanoethyl-N,N-diisopropyl phosphoramidite derivative is the most widely used building block for the synthesis of 5’-thiol modified oligonucleotides . This application is crucial in the field of molecular biology, where modified oligonucleotides are used in various applications, including the study of DNA structure and function, the development of new therapeutic agents, and the design of DNA-based nanodevices .

Liquid Crystalline Polyester Synthesis

The compound “4,4′-bis(6-hydroxyhexyloxy)azobenzene” is a derivative of “4-(6-Hydroxyhexyloxy)anisole”. It is used in the synthesis of an azobenzene-containing thermotropic liquid crystalline polyester . This polyester shows unique thermo- and photo-responsive behaviors, which makes it useful in the development of smart materials with applications in various fields, including optoelectronics, data storage, and sensors .

Solvent in Organic Synthesis

Anisole, a compound structurally similar to “4-(6-Hydroxyhexyloxy)anisole”, is commonly used as a solvent in the production of pharmaceuticals, fragrances, and dyes . Given the structural similarity, it’s plausible that “4-(6-Hydroxyhexyloxy)anisole” could have similar applications. Its ability to dissolve both polar and nonpolar substances makes it valuable in different reaction conditions .

Synthesis of Specific Chemicals and Materials

Anisole also contributes to the production of specific chemicals and materials, showcasing its importance in industrial processes . Given the structural similarity, “4-(6-Hydroxyhexyloxy)anisole” could potentially be used in similar applications.

Mechanism of Action

Most oxidations of chemicals are catalyzed by cytochrome P450 (P450, CYP) enzymes, which generally utilize mixed-function oxidase stoichiometry, utilizing pyridine nucleotides as electron donors .

Safety and Hazards

Anisole is flammable and can form explosive mixtures with air. It can irritate the eyes and respiratory system, hence necessitating safety measures during handling and storage. Chronic exposure might lead to more serious health effects .

properties

IUPAC Name

6-(4-methoxyphenoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSELTELBUPVXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxyhexyloxy)anisole

Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphenol (8.7 g), potassium carbonate (9.7 g), 6-chlorohexanol (9.55 g) and DMSO (80 ml) is heated at 120° for 18 hr. Most all of the DMSO is removed at reduced pressure and the residue distributed between ether (400 ml) and water (400 ml). The ether phase is washed with water, saline, dried over sodium sulfate and the solvent removed at reduced pressure to give a residue which is crystallized from ether to give the title compound, m.p. 63°-64°; MS (m/e) 224 (M+).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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